Cas no 90002-36-1 (o-Ethylphenylboronic Acid)

o-Ethylphenylboronic Acid structure
o-Ethylphenylboronic Acid structure
o-Ethylphenylboronic Acid
90002-36-1
C8H11BO2
149.982742547989
MFCD02093075
61344
4100862

o-Ethylphenylboronic Acid Properties

Names and Identifiers

    • 2-Ethylphenylboronic acid
    • 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride)
    • (2-ethylphenyl)boronic acid
    • 2-Ethylbenzeneboronic acid
    • o-Ethylphenylboronic Acid
    • 2-Ethylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • (2-Ethylphenyl)Boranediol
    • BORONIC ACID, (2-ETHYLPHENYL)-
    • 2-Ethylphenylboronicacid
    • PubChem14050
    • 2-Ethylphenylboranic acid
    • 2-Ethylphenyl boronic acid
    • 2-ethylbenzene boronic acid
    • 2-ethyl benzene boronic acid
    • QSSPYZOSTJDTTL-UHFFFAOYSA-N
    • BCP30599
    • STK352560
    • SBB025627
    • Z
    • o-Ethylphenylboronic acid
    • B-(2-Ethylphenyl)boronic acid (ACI)
    • Benzeneboronic acid, o-ethyl- (7CI)
    • Boronic acid, (2-ethylphenyl)- (9CI)
    • 2-Ethylbenzeneboronic acid,98%
    • SY018048
    • DS-2365
    • AKOS003237622
    • DTXSID60399321
    • E0818
    • F0001-2209
    • Z336080172
    • ALBB-011854
    • CS-W008004
    • MFCD02093075
    • J-509335
    • AC-5345
    • EN300-107506
    • (2-Ethylphenyl)Boranediol pound>>O-Ethylphenylboronic acid
    • SCHEMBL410387
    • 90002-36-1
    • DB-010420
    • AB10774
    • +Expand
    • MFCD02093075
    • QSSPYZOSTJDTTL-UHFFFAOYSA-N
    • 1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3
    • OB(C1C(CC)=CC=CC=1)O
    • 2963801

Computed Properties

  • 150.08521g/mol
  • 0
  • 2
  • 2
  • 2
  • 150.08521g/mol
  • 150.08521g/mol
  • 40.5Ų
  • 11
  • 117
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • -0.07120
  • 40.46000
  • 1.521
  • 299.1°C at 760 mmHg
  • 102.5-107.5 °C (lit.)
  • 134.7℃
  • solid
  • Not determined
  • 1.07

o-Ethylphenylboronic Acid Security Information

o-Ethylphenylboronic Acid Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

o-Ethylphenylboronic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HOT-1g
2-Ethylphenylboronic acid
90002-36-1 97%
1g
$4.00 2024-04-20
A2B Chem LLC
AB62093-1g
2-Ethylphenylboronic acid
90002-36-1 97%
1g
$4.00 2024-05-20
Aaron
AR003HX5-1g
2-Ethylphenylboronic acid
90002-36-1 95%
1g
$4.00 2024-07-18
abcr
AB180419-1 g
2-Ethylbenzeneboronic acid, 98%; .
90002-36-1 98%
1g
€59.00 2023-05-07
Alichem
A019117903-100g
2-Ethylphenylboronic acid
90002-36-1 97%
100g
$228.80 2023-08-31
Apollo Scientific
OR11254-1g
2-Ethylbenzeneboronic acid
90002-36-1
1g
£10.00 2023-05-18
Enamine
EN300-107506-0.05g
(2-ethylphenyl)boronic acid
90002-36-1 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D548688-1g
2-Ethylphenylboronic acid
90002-36-1 97%
1g
$200 2022-10-15
FUJIFILM
327-88081-1g
o-Ethylphenylboronic Acid
90002-36-1
1g
JPY 5000 2023-09-15
Life Chemicals
F0001-2209-0.25g
(2-ethylphenyl)boronic acid
90002-36-1 95%+
0.25g
$18.0 2023-11-21

o-Ethylphenylboronic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 -
1.3 Solvents: Water
Reference
Design, Synthesis, and Structure-Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors
Contreras, Jean-Marie; Parrot, Isabelle; Sippl, Wolfgang; Rival, Yveline M.; Wermuth, Camille G., Journal of Medicinal Chemistry, 2001, 44(17), 2707-2718

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
9,10-diarylanthracenes as molecular switches: syntheses, properties, isomerizations and their reactions with singlet oxygen
Zehm, Daniel; Fudickar, Werner; Hans, Melanie; Schilde, Uwe; Kelling, Alexandra; et al, Chemistry - A European Journal, 2008, 14(36), 11429-11441

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tributyl borate ,  Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux; reflux → 30 °C; 2 h, 30 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, rt
Reference
Improvement on synthesis of different alkyl-phenylboronic acid
Deng, Yan; Zhang, Yongqiang; Jiang, Huanmei; Xu, Lijian; Liu, Hongna; et al, Journal of Biomedical Nanotechnology, 2009, 5(5), 551-556

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Trimethyl borate ;  -80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Reference
Enantioselective Double Carbonylation Enabled by High-Valent Palladium Catalysis
Han, Jian; Xiao, Bo; Sun, Tian-Yu ; Wang, Min; Jin, Long; et al, Journal of the American Chemical Society, 2022, 144(47), 21800-21807

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids
Gennaiou, Kyriaki; Petsi, Marina; Kakarikas, Basil; Iordanidis, Nikos; Zografos, Alexandros L., Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  3 h, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  2 h, -78 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Structure, Conformation, and Dynamic Processes of the Stereolabile Atropisomers of Hindered Terphenyl Hydrocarbons
Lunazzi, Lodovico; Mazzanti, Andrea; Minzoni, Mirko; Anderson, J. Edgar, Organic Letters, 2005, 7(7), 1291-1294

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetonitrile-d3 ,  Water-d2 ;  24 h, rt
Reference
Fast and Tight Boronate Formation for Click Bioorthogonal Conjugation
Akgun, Burcin; Hall, Dennis G., Angewandte Chemie, 2016, 55(12), 3909-3913

o-Ethylphenylboronic Acid Raw materials

o-Ethylphenylboronic Acid Preparation Products

o-Ethylphenylboronic Acid Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:90002-36-1)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90002-36-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90002-36-1)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90002-36-1)o-Ethylphenylboronic Acid
A16119
99%/99%
100g/500g
178.0/624.0